molecular formula C20H22N4O3S2 B2503614 N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941914-38-1

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2503614
CAS No.: 941914-38-1
M. Wt: 430.54
InChI Key: SKOBQCCUMOOYEO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 5-methoxy group and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-12-6-5-7-16(13(12)2)21-19(26)10-24-9-18(27-4)17(25)8-15(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBQCCUMOOYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 933252-61-0) is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 430.5 g/mol. The structure includes a pyridine ring, a thiadiazole moiety, and methoxy and acetamide functional groups, which contribute to its biological activity.

PropertyValue
CAS Number933252-61-0
Molecular FormulaC20H22N4O3S2
Molecular Weight430.5 g/mol

Antimicrobial Properties

Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For example, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects compared to standard antibiotics like streptomycin and fluconazole .

Anticancer Activity

The compound's potential anticancer properties are linked to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies on related oxadiazole derivatives suggest that they can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Anti-inflammatory Effects

Compounds with similar structural features have also shown anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory capabilities .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes such as HDACs and COXs, leading to reduced tumor growth and inflammation.
  • Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
  • Synergistic Effects : The combination of thiadiazole and pyridine rings may provide synergistic effects that enhance overall biological activity.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including those with the pyridine structure similar to this compound. The results indicated that these compounds had significant antibacterial activity against E. coli and S. aureus, with MIC values demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Properties
In another study focusing on oxadiazole derivatives, researchers found that certain compounds inhibited HDAC activity in cancer cell lines, leading to increased apoptosis rates. This suggests that the structural components of this compound could similarly affect cancer cell viability through enzyme inhibition .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, indicating a structure that includes multiple functional groups conducive to biological activity. The compound features a thiadiazole moiety, which is often associated with diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies on related oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases .

Antimicrobial Properties

The presence of the thiadiazole group suggests potential antimicrobial activity. Thiadiazoles are known for their ability to disrupt microbial cell function. Preliminary studies have indicated that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing pyridine and thiadiazole structures have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Neuroprotective Potential

Emerging research suggests that the compound may possess neuroprotective effects. The ability of certain derivatives to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases is an area of active investigation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of pyridine-based compounds for their anticancer activity. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range . The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on thiadiazole derivatives revealed that compounds structurally related to This compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Structural Features:

  • Pyridinone Core: A 4-oxopyridin-1(4H)-yl ring provides hydrogen-bonding capabilities, critical for interactions with biological targets.
  • Thiadiazole-Thio-Methyl Substituent : The (5-methyl-1,3,4-thiadiazol-2-yl)thio group introduces sulfur-based reactivity and heterocyclic aromaticity, common in antimicrobial agents .
  • 2,3-Dimethylphenyl Acetamide : The dimethyl groups on the phenyl ring likely influence steric and electronic properties, modulating target affinity and metabolic stability.

Structural and Functional Analogues

The compound belongs to a class of thiadiazole-containing acetamides with demonstrated biological activities. Below is a comparative analysis with structurally related molecules:

Table 1: Key Comparisons with Analogues
Compound Name/ID Structural Features Biological Activity Key Differences from Target Compound
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Ethyl-thiadiazole, pyridazine-thienyl substituent Antibacterial (e.g., Staphylococcus aureus) Ethyl group on thiadiazole vs. methyl; pyridazine core vs. pyridinone.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno-pyrimidine core, p-tolyl substituent Not explicitly stated (likely antimicrobial) Thieno-pyrimidine system vs. pyridinone; p-tolyl vs. 2,3-dimethylphenyl.
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl acetamide, identical pyridinone core Not explicitly stated 4-methoxyphenyl vs. 2,3-dimethylphenyl; altered electronic effects.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole core, 3-methoxyphenyl substituent Hypothesized anticancer/antimicrobial Complex indole-fused pyrimidine vs. simpler pyridinone; higher molecular weight.

Key Insights from Comparisons

Thiadiazole Substitution :

  • The 5-methyl-thiadiazole group in the target compound may enhance metabolic stability compared to ethyl-substituted analogues (e.g., ), as methyl groups are less prone to oxidative degradation.

Core Heterocycle: Pyridinone (target) vs.

Aryl Substituents :

  • The 2,3-dimethylphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl (), which may enhance membrane permeability but reduce solubility.

Biological Activity :

  • Thiadiazole derivatives consistently exhibit antibacterial activity (e.g., ), suggesting the target compound may share this trait. However, substituent variations (e.g., methyl vs. ethyl) could modulate potency and spectrum.

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